Cas no 2243515-84-4 (Cyclopropanecarboxylic acid, 1-(3-aminopropyl)-2,2-difluoro-, methyl ester, hydrochloride (1:1))

Cyclopropanecarboxylic acid, 1-(3-aminopropyl)-2,2-difluoro-, methyl ester, hydrochloride (1:1) is a specialized organic compound with distinct chemical properties. This compound offers high purity and enhanced stability, making it suitable for various chemical syntheses and research applications. Its unique structural features, including a difluoro substituent and a 3-aminopropyl group, contribute to its distinct reactivity and versatility in organic chemistry.
Cyclopropanecarboxylic acid, 1-(3-aminopropyl)-2,2-difluoro-, methyl ester, hydrochloride (1:1) structure
2243515-84-4 structure
Product Name:Cyclopropanecarboxylic acid, 1-(3-aminopropyl)-2,2-difluoro-, methyl ester, hydrochloride (1:1)
CAS No:2243515-84-4
MF:C8H14ClF2NO2
MW:229.65206861496
CID:5993751
PubChem ID:138040794
Update Time:2025-06-25

Cyclopropanecarboxylic acid, 1-(3-aminopropyl)-2,2-difluoro-, methyl ester, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • EN300-6486706
    • Methyl 1-(3-aminopropyl)-2,2-difluorocyclopropane-1-carboxylate;hydrochloride
    • 2243515-84-4
    • methyl 1-(3-aminopropyl)-2,2-difluorocyclopropane-1-carboxylate hydrochloride
    • Z3334270266
    • Cyclopropanecarboxylic acid, 1-(3-aminopropyl)-2,2-difluoro-, methyl ester, hydrochloride (1:1)
    • Inchi: 1S/C8H13F2NO2.ClH/c1-13-6(12)7(3-2-4-11)5-8(7,9)10;/h2-5,11H2,1H3;1H
    • InChI Key: IVWWMIMMLUOJDO-UHFFFAOYSA-N
    • SMILES: Cl.FC1(CC1(C(=O)OC)CCCN)F

Computed Properties

  • Exact Mass: 229.0681127g/mol
  • Monoisotopic Mass: 229.0681127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 220
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų

Cyclopropanecarboxylic acid, 1-(3-aminopropyl)-2,2-difluoro-, methyl ester, hydrochloride (1:1) Pricemore >>

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Cyclopropanecarboxylic acid, 1-(3-aminopropyl)-2,2-difluoro-, methyl ester, hydrochloride (1:1) Related Literature

Additional information on Cyclopropanecarboxylic acid, 1-(3-aminopropyl)-2,2-difluoro-, methyl ester, hydrochloride (1:1)

Cyclopropanecarboxylic acid, 1-(3-aminopropyl)-2,2-difluoro-, methyl ester, hydrochloride (1:1) and its Significance in Modern Chemical Biology

The compound with the CAS number 2243515-84-4 is a specialized chemical entity that has garnered significant attention in the field of chemical biology. Its systematic name, Cyclopropanecarboxylic acid, 1-(3-aminopropyl)-2,2-difluoro-, methyl ester, hydrochloride (1:1), provides a detailed insight into its molecular structure and composition. This intricate molecular architecture makes it a subject of considerable interest for researchers exploring novel biochemical pathways and therapeutic interventions.

The core structure of this compound revolves around a cyclopropane ring, which is a three-membered carbon heterocycle. The presence of fluorine atoms at the 2,2-position of the cyclopropane ring introduces unique electronic and steric properties that can significantly influence the compound's reactivity and biological interactions. The ester group at the carboxyl position further modulates its chemical behavior, making it a versatile intermediate in synthetic chemistry.

The amine substituent at the 1-position, specifically as part of a 3-aminopropyl chain, adds another layer of complexity. Amines are well-known for their ability to form hydrogen bonds and participate in various biochemical reactions, making this compound a potential candidate for drug development. The hydrochloride salt form (1:1) indicates that the free base exists in an ionized state, which can affect its solubility and stability in different environments.

In recent years, there has been a surge in research focusing on fluorinated compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of fluorine atoms into drug molecules has been shown to increase their binding affinity to biological targets and prolong their half-life in vivo. This compound exemplifies the growing trend of utilizing fluorinated structures to develop more effective pharmaceuticals.

One of the most compelling aspects of this compound is its potential application in the development of novel bioactive molecules. The cyclopropane ring is known to be a privileged scaffold in medicinal chemistry due to its ability to induce conformational constraints that can improve drug-target interactions. Additionally, the presence of both amine and fluoro substituents provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific biological activities.

Recent studies have highlighted the role of cyclopropane-containing compounds in modulating enzyme activity and receptor binding. For instance, derivatives of cyclopropanecarboxylic acid have been investigated for their potential as kinase inhibitors and G protein-coupled receptor modulators. The specific modifications present in this compound may make it a valuable tool for studying these mechanisms further.

The methyl ester group at the carboxyl position not only contributes to the molecule's structural diversity but also opens up possibilities for further derivatization. Ester groups can be hydrolyzed under certain conditions to yield corresponding carboxylic acids or converted into other functional groups like amides or acids. This flexibility makes it an attractive building block for synthetic chemists aiming to develop libraries of bioactive compounds.

The hydrochloride salt form ensures that the compound is stable and soluble under a wide range of conditions, which is crucial for both laboratory research and potential clinical applications. Salt forms are often preferred in pharmaceutical formulations due to their improved handling properties and bioavailability. The 1:1 ratio indicates a stoichiometric combination with hydrochloric acid, providing a balanced salt form that maintains the compound's integrity.

As research continues to uncover new therapeutic targets and mechanisms, compounds like this one are likely to play an increasingly important role in drug discovery and development. The combination of structural features such as the cyclopropane ring, fluorine atoms, and amine substituents makes it a promising candidate for further investigation. By leveraging its unique chemical properties, researchers may uncover novel applications that could benefit various fields within chemical biology.

In conclusion, Cyclopropanecarboxylic acid, 1-(3-aminopropyl)-2,2-difluoro-, methyl ester, hydrochloride (1:1) represents a fascinating example of how structural complexity can be harnessed to develop innovative bioactive molecules. Its multifaceted properties make it a valuable asset for researchers exploring new frontiers in chemical biology and drug development. As our understanding of biological systems continues to evolve, compounds such as this one will undoubtedly contribute significantly to advancing our capabilities in these areas.

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